Silver citrate hydrate

Catalog No.
S3475735
CAS No.
206986-90-5
M.F
C6H10Ag3O8
M. Wt
533.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver citrate hydrate

CAS Number

206986-90-5

Product Name

Silver citrate hydrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;silver;hydrate

Molecular Formula

C6H10Ag3O8

Molecular Weight

533.74 g/mol

InChI

InChI=1S/C6H8O7.3Ag.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2

InChI Key

HGXIBFSXZZKKRV-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ag].[Ag].[Ag]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ag].[Ag].[Ag]

The exact mass of the compound Silver citrate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silver citrate hydrate (CAS 206986-90-5) is a high-purity organic silver salt characterized by its highly restricted aqueous solubility and the dual-functional nature of its citrate ligand . Unlike highly soluble inorganic silver salts, it provides a controlled, sustained release of silver ions, making it a critical raw material for long-lasting antimicrobial formulations, water purification systems, and medical coatings [1]. Furthermore, its specific thermal decomposition profile (dec. 170 °C) and the intrinsic reducing and capping capabilities of the citrate anion establish it as a highly efficient precursor for the synthesis of monodisperse silver nanoparticles (AgNPs) and low-temperature conductive inks, streamlining manufacturing by eliminating the need for harsh external reducing agents .

Substituting silver citrate hydrate with the industry-standard silver nitrate introduces severe process and formulation incompatibilities. Silver nitrate's extreme aqueous solubility leads to an uncontrolled 'burst release' of silver ions, which increases acute cytotoxicity and rapidly depletes the antimicrobial reservoir in sustained-release applications [1]. In nanoparticle synthesis, replacing silver citrate with silver nitrate necessitates the procurement and integration of external capping and reducing agents (such as PVP or sodium borohydride), complicating the reaction matrix and introducing toxic nitrate residues [2]. Additionally, silver nitrate is highly corrosive and light-sensitive, whereas silver citrate offers greater handling stability, food-grade biocompatibility, and clean thermal decomposition into metallic silver without corrosive byproducts [1].

Sustained Antimicrobial Release Kinetics via Restricted Solubility

Silver citrate demonstrates a highly restricted aqueous solubility of approximately 0.0284 g/L (yielding ~285 ppm Ag+), compared to the extreme solubility of silver nitrate (>2000 g/L) and silver lactate (77 g/L) [1]. This low solubility enables silver citrate to function as a slow-release reservoir. In comparative dialysis and resin-bed release models, silver citrate extended the silver ion release duration from a 1-day burst (typical of highly soluble salts) to a sustained release over multiple days, maintaining effective bacteriostatic concentrations (e.g., 50-1500 ppb) without the acute cytotoxicity associated with a nitrate burst release [1].

Evidence DimensionAqueous solubility and release duration
Target Compound Data0.0284 g/L solubility; sustained release > 4 days
Comparator Or BaselineSilver nitrate (>2000 g/L) and silver lactate (77 g/L)
Quantified Difference>70,000-fold reduction in solubility vs. nitrate, preventing burst release
ConditionsAqueous dissolution and membrane release assays

Procurement of silver citrate is essential for medical devices and water purification systems that require long-term, steady-state antimicrobial activity rather than a short-lived, toxic spike.

Dual-Role Precursor Efficiency in AgNP Synthesis

In the synthesis of silver nanoparticles, the citrate anion in silver citrate hydrate acts simultaneously as a reducing agent and a stabilizing/capping ligand [1]. When utilizing silver nitrate as a baseline precursor, manufacturers must procure and integrate secondary reducing agents (like NaBH4) and polymeric stabilizers (like PVP) to prevent agglomeration. The intrinsic structure of silver citrate allows for self-contained, stepwise reduction and nucleation control (often modulated simply by pH or mild heating), yielding monodisperse nanoparticles while eliminating nitrate contamination from the final colloidal suspension [1].

Evidence DimensionRequired synthesis reagents
Target Compound DataSingle-source precursor (provides both Ag+ and citrate capping agent)
Comparator Or BaselineSilver nitrate (requires external reductants and stabilizers)
Quantified DifferenceElimination of 2+ auxiliary chemicals in the synthesis workflow
ConditionsChemical reduction synthesis of AgNPs

Using silver citrate streamlines the supply chain and manufacturing workflow for nanomaterials by reducing the number of required reagents and minimizing purification steps.

Clean Thermal Conversion for Conductive Inks

Silver citrate hydrate decomposes at a relatively low temperature of 170 °C, converting directly into metallic silver, carbon dioxide, and volatile organic byproducts [1]. In contrast, inorganic precursors like silver chloride or silver nitrate require much higher temperatures or leave behind insulating halide and corrosive nitrate residues that degrade the electrical conductivity of printed circuits. The low-temperature, clean decomposition of silver citrate makes it highly processable for flexible electronics and PEM fuel cell applications where high-purity silver deposition is critical .

Evidence DimensionThermal decomposition temperature and residue
Target Compound DataDecomposition at 170 °C into pure metallic silver and volatile organics
Comparator Or BaselineSilver nitrate (leaves corrosive nitrate residues, requires higher thermal stability for complete reduction)
Quantified DifferenceComplete organic volatilization at ≤170 °C vs. persistent inorganic residues
ConditionsThermal processing of conductive inks / PEM fuel cell catalyst synthesis

Buyers formulating conductive inks for flexible, heat-sensitive substrates must select silver citrate to achieve high conductivity at low curing temperatures without corrosive contamination.

Long-Lasting Antimicrobial Coatings and Wound Dressings

Leveraging its low solubility (0.0284 g/L) to provide a sustained, non-toxic release of silver ions over several days, making it an effective choice for medical textiles and dressings where silver nitrate would cause an undesirable toxic burst release [1].

Single-Source Precursor for Silver Nanoparticles

Selected for green synthesis and high-purity colloidal silver production where the citrate acts as both reductant and capping agent, avoiding the nitrate contamination and multi-reagent complexity associated with standard silver salts [2].

Low-Temperature Conductive Inks for Flexible Electronics

Utilizing its clean thermal decomposition at 170 °C to deposit highly conductive, residue-free metallic silver on heat-sensitive polymer substrates, avoiding the insulating byproducts of halide or nitrate precursors .

Advanced Water Purification Systems

Employed in resin beds and membrane cartridges where controlled, food-grade silver ion release (50-1500 ppb) is required without the corrosive risks or rapid depletion characteristic of silver nitrate [1].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

532.75251 g/mol

Monoisotopic Mass

530.75284 g/mol

Heavy Atom Count

17

UNII

CKA421A1J7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3): ACTIVE

Dates

Last modified: 08-19-2023

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